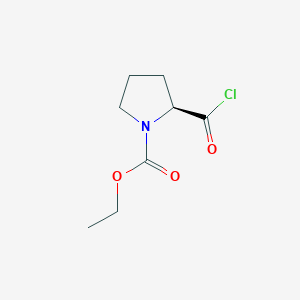
1-(Ethoxycarbonyl)-L-proline chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Ethoxycarbonyl)-L-proline chloride is a chemical compound used in scientific research. It is also known as ethyl N-(1-carboxy-2-hydroxypropyl) proline chloride. This compound is a derivative of proline, an amino acid commonly found in proteins. The synthesis of this compound is an important process in the production of this chemical for research purposes.
Mécanisme D'action
The mechanism of action of 1-(Ethoxycarbonyl)-L-proline chloride is not fully understood. However, it is believed to work by inhibiting certain enzymes in the body. This inhibition can lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases. It has also been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(Ethoxycarbonyl)-L-proline chloride in lab experiments include its ease of synthesis and its versatility as a building block in the synthesis of other compounds. However, its limitations include its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are many potential future directions for research involving 1-(Ethoxycarbonyl)-L-proline chloride. One area of interest is its potential as a drug candidate for the treatment of various diseases. Another area of interest is its use as a chiral auxiliary in asymmetric synthesis reactions. Additionally, further research is needed to fully understand its mechanism of action and its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 1-(Ethoxycarbonyl)-L-proline chloride involves the reaction of proline with ethyl chloroformate and triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
1-(Ethoxycarbonyl)-L-proline chloride is used in a variety of scientific research applications. It is commonly used as a building block in the synthesis of other compounds. It is also used as a chiral auxiliary in asymmetric synthesis reactions. Additionally, this compound has been shown to have potential as a drug candidate for the treatment of various diseases.
Propriétés
Numéro CAS |
111492-60-5 |
|---|---|
Formule moléculaire |
C8H12ClNO3 |
Poids moléculaire |
205.64 g/mol |
Nom IUPAC |
ethyl (2S)-2-carbonochloridoylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C8H12ClNO3/c1-2-13-8(12)10-5-3-4-6(10)7(9)11/h6H,2-5H2,1H3/t6-/m0/s1 |
Clé InChI |
QTIHPNVUSJGZPM-LURJTMIESA-N |
SMILES isomérique |
CCOC(=O)N1CCC[C@H]1C(=O)Cl |
SMILES |
CCOC(=O)N1CCCC1C(=O)Cl |
SMILES canonique |
CCOC(=O)N1CCCC1C(=O)Cl |
Synonymes |
1-Pyrrolidinecarboxylic acid, 2-(chlorocarbonyl)-, ethyl ester, (2S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






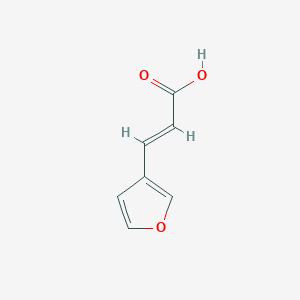
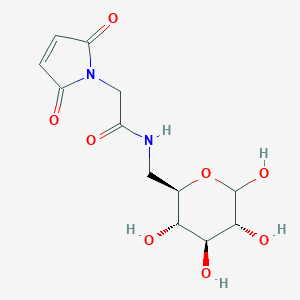

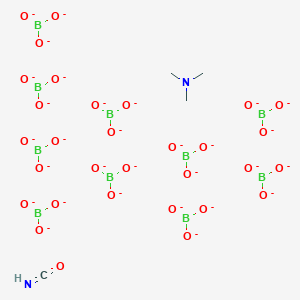

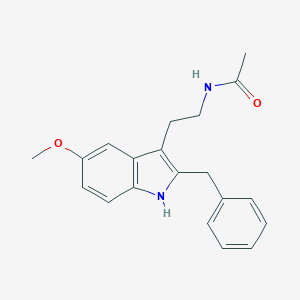
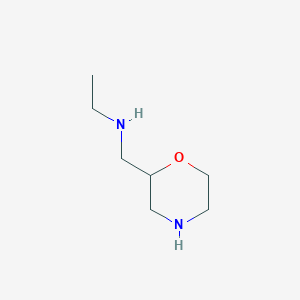
![2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid](/img/structure/B53967.png)


